molecular formula C7H9NO B3383865 Cyclohexene, 1-isocyanato- CAS No. 5041-27-0

Cyclohexene, 1-isocyanato-

Cat. No.: B3383865
CAS No.: 5041-27-0
M. Wt: 123.15 g/mol
InChI Key: HKFODWBNXPUDMY-UHFFFAOYSA-N
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Description

Cyclohexene, 1-isocyanato- is an organic compound with the molecular formula C₇H₁₁NO. It is also known as isocyanatocyclohexane or cyclohexyl isocyanate. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a cyclohexene ring. Cyclohexene, 1-isocyanato- is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene, 1-isocyanato- can be synthesized through the reaction of cyclohexene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent the decomposition of the isocyanate group. Another method involves the reaction of cyclohexylamine with phosgene, followed by the elimination of hydrogen chloride to form cyclohexyl isocyanate .

Industrial Production Methods: The industrial production of cyclohexene, 1-isocyanato- primarily relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative methods such as the non-phosgene route are being explored. This involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene, 1-isocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclohexene oxide, adipic acid.

    Reduction: Cyclohexylamine.

    Substitution: Urethanes, ureas.

Scientific Research Applications

Cyclohexene, 1-isocyanato- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene, 1-isocyanato- involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as alcohols and amines to form urethanes and ureas. The reaction typically proceeds through the formation of a carbamate intermediate, which then undergoes further reaction to yield the final product . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

Cyclohexene, 1-isocyanato- stands out due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-isocyanatocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFODWBNXPUDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449940
Record name Cyclohexene, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-27-0
Record name Cyclohexene, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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